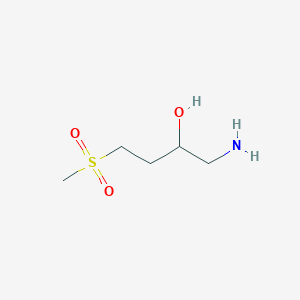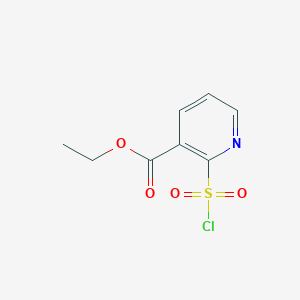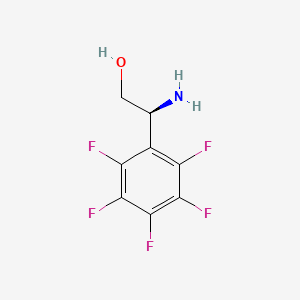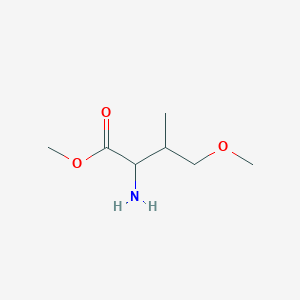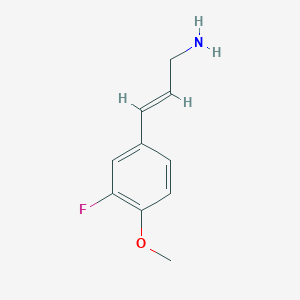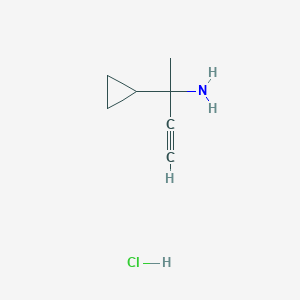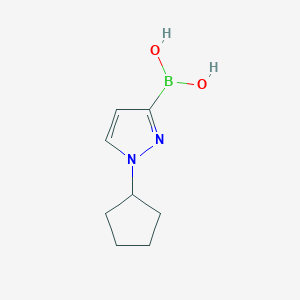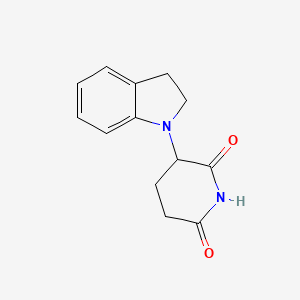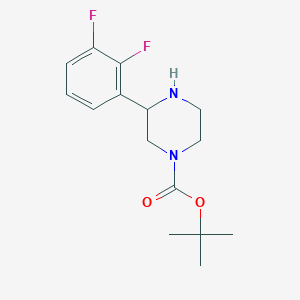
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2 and a molecular weight of 298.33 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,3-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of fluorine, leading to different chemical and biological properties.
1-Boc-piperazine: This compound lacks the difluorophenyl group and has different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H20F2N2O2 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
Clave InChI |
KZPOSZVSBXRQDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


